2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a pyrazolo[1,5-a]pyrimidine core with substituents including a methyl group at position 2, a phenyl group at position 3, a piperidin-1-yl group at position 7, and a propyl group at position 5.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . The structure-activity relationship (SAR) studies have shown that the presence of certain substituents on the phenyl ring can significantly influence the activity of these compounds .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazole derivative and a pyrimidine derivative in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the methyl, phenyl, piperidin-1-yl, and propyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the position of the substituents on the pyrazolo[1,5-a]pyrimidine core. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in biological activity and chemical reactivity.
Pyrimidine derivatives: Compounds with a pyrimidine core but different substituents or additional fused rings. These compounds may have different applications and properties compared to pyrazolo[1,5-a]pyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALILXXDFJXMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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